The Core Mechanism of Action of Vepdegestrant (ARV-471): A Technical Guide
The Core Mechanism of Action of Vepdegestrant (ARV-471): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepdegestrant (ARV-471), also formerly known as SP-471, is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] Developed by Arvinas and co-developed with Pfizer, this molecule represents a novel therapeutic strategy for ER-positive (ER+)/HER2-negative breast cancer.[1][3] Unlike traditional inhibitors that merely block the function of a target protein, ARV-471 hijacks the cell's own ubiquitin-proteasome system to eliminate the ERα protein entirely.[4][5] This guide provides an in-depth technical overview of the core mechanism of action of ARV-471, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key processes.
Core Mechanism: PROTAC-Mediated Protein Degradation
ARV-471 is a heterobifunctional molecule comprising three key components: a ligand that binds to the ligand-binding domain of the estrogen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5][6] The mechanism of action unfolds in a series of orchestrated steps:
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Ternary Complex Formation: ARV-471 simultaneously binds to the estrogen receptor and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (ER:ARV-471:CRBN).[4][5]
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Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the ER protein.[5] This results in the polyubiquitination of the ER, marking it for degradation.
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Proteasomal Degradation: The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[5]
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Recycling of ARV-471: Following the degradation of the ER, ARV-471 is released and can engage with another ER protein and E3 ligase, enabling a catalytic cycle of degradation.
This targeted protein degradation approach offers several potential advantages over traditional occupancy-driven inhibitors, including the ability to eliminate both the signaling and scaffolding functions of the target protein and the potential to overcome resistance mechanisms associated with target protein mutations.[5]
Data Presentation
Preclinical Efficacy
ARV-471 has demonstrated potent and robust ER degradation and anti-tumor activity in a variety of preclinical models.
| Parameter | Cell Line/Model | Value | Reference |
| ER Degradation (DC50) | ER+ Breast Cancer Cell Lines | ~1-2 nM | [1][2][6][7] |
| MCF7 | 1.8 nM | [8] | |
| ER Degradation (Dmax) | In Vitro | >90% | [9][10] |
| In Vivo (MCF7 Xenograft) | ≥90% | [4][8] | |
| Binding Affinity (IC50) | Recombinant ER protein | 0.99 nM | [4] |
| Binding Affinity (Ki) | Recombinant ER protein | 0.28 nM | [4] |
| Tumor Growth Inhibition (TGI) | MCF7 Xenograft (monotherapy) | 87%-123% | [9][10] |
| MCF7 Xenograft (with CDK4/6 inhibitor) | ~130% | [8] |
Clinical Efficacy (VERITAC Phase 2 Expansion)
In heavily pretreated patients with ER+/HER2- metastatic breast cancer, ARV-471 has shown promising clinical activity and a favorable safety profile.
| Endpoint | Patient Population | 200 mg Dose | 500 mg Dose | Overall | Reference |
| Clinical Benefit Rate (CBR) | All Evaluable Patients (n=71) | 37.1% | 38.9% | 38.0% | [11] |
| Patients with ESR1 Mutations (n=41) | 47.4% | 54.5% | 51.2% | [11] | |
| Median Progression-Free Survival (mPFS) | All Evaluable Patients | - | - | 3.7 months | [3] |
| Patients with ESR1 Mutations | - | - | 5.7 months | [3] |
Experimental Protocols
ER Degradation Assessment by Western Blot
This protocol is used to quantify the reduction in ER protein levels following treatment with ARV-471.
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Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO2.
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Treatment: Cells are treated with varying concentrations of ARV-471 or vehicle control (DMSO) for a specified duration (e.g., 4, 24, or 72 hours).
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Lysis: Cells are washed with PBS and lysed using RIPA buffer supplemented with protease inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα (e.g., D8H8, CST-8644). A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
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Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: Densitometry analysis is performed to quantify the intensity of the ERα band relative to the loading control.
Cell Proliferation Assay
This assay measures the effect of ARV-471 on the growth of ER-dependent cancer cells.
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Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a predetermined density.
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Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of ARV-471.
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Incubation: The plates are incubated for a period of 5 to 7 days.
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Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels, or by using a live-cell imaging system like the Incucyte® to monitor cell confluence over time.
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Data Analysis: The results are plotted as a dose-response curve to determine the half-maximal growth inhibition (GI50).
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of ARV-471 in a living organism.
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Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
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Estrogen Supplementation: To support the growth of ER-dependent tumors, a slow-release estradiol (B170435) pellet is implanted subcutaneously.
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Tumor Cell Implantation: MCF7 cells are suspended in Matrigel and injected into the mammary fat pad of the mice.
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Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
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Treatment: Once tumors reach a specified size (e.g., 150-200 mm³), mice are randomized into treatment groups and dosed orally with ARV-471 or vehicle control, typically once daily.
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Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., ER degradation by Western blot).
Mandatory Visualization
Caption: The PROTAC mechanism of action of ARV-471, leading to the degradation of the estrogen receptor.
Caption: A typical experimental workflow to quantify the in vitro degradation of ERα induced by ARV-471.
References
- 1. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 6. revvity.com [revvity.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 11. biorxiv.org [biorxiv.org]
